

Technical Support Center: Purification of Human VEGF165 from E. coli

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Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284

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Welcome to the technical support center for the expression and purification of recombinant human Vascular Endothelial Growth Factor 165 (VEGF165) in bacterial systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the purity and yield of their protein.

Troubleshooting Guide

This guide addresses specific issues that may arise during the expression and purification of **human VEGF165** in E. coli.

Issue 1: Low Yield of Soluble VEGF165 and High Inclusion Body Formation

Question: My E. coli expression of **human VEGF165** results in very little soluble protein, with most of it accumulating as insoluble inclusion bodies. How can I increase the yield of soluble VEGF165?

Answer: Expression of **human VEGF165** in E. coli often leads to misfolding and aggregation into inclusion bodies.^{[1][2][3]} However, several strategies can be employed to significantly increase the proportion of soluble, active protein.

1. Optimize Expression Conditions: Lowering the induction temperature is a primary factor in increasing the solubility of recombinant VEGF165.^{[1][4]} Slower protein synthesis at lower

temperatures can facilitate proper folding. Additionally, optimizing the inducer concentration and induction time is crucial.

- Temperature: Reducing the post-induction temperature to 18-22°C has been shown to dramatically increase the soluble fraction.[2][4] For example, one study found that incubation at 22°C produced more soluble protein than at 37°C.[4]
- Inducer Concentration: The optimal IPTG concentration can vary. While 1 mM IPTG is commonly used, lower concentrations (e.g., 0.5 mM) have also been effective.[2][4] For pBAD-based vectors, an L-arabinose concentration of 0.25% has been reported as optimal. [5]
- Induction Time: Extending the induction time at lower temperatures, for instance, for 18 hours or overnight, can increase the yield of soluble protein.[4]

2. Utilize Fusion Tags: N-terminal fusion tags can significantly enhance the expression and solubility of VEGF165.[4] The choice of fusion partner is critical, as their effects can vary.

- Thioredoxin (Trx) and Maltose-Binding Protein (MBP): Tags like Trx and MBP are known to improve the solubility of their fusion partners.[2][4] A comprehensive study comparing seven different N-terminal tags found that the MBP-tag yielded the highest level of soluble VEGF165, with 92.8% of the fusion protein found in the soluble fraction when expressed at 18°C.[2][3]
- His-tag: While primarily used for purification, a hexahistidine (His6) tag can also be part of an effective expression strategy, often in combination with other solubility-enhancing tags like thioredoxin.[4]

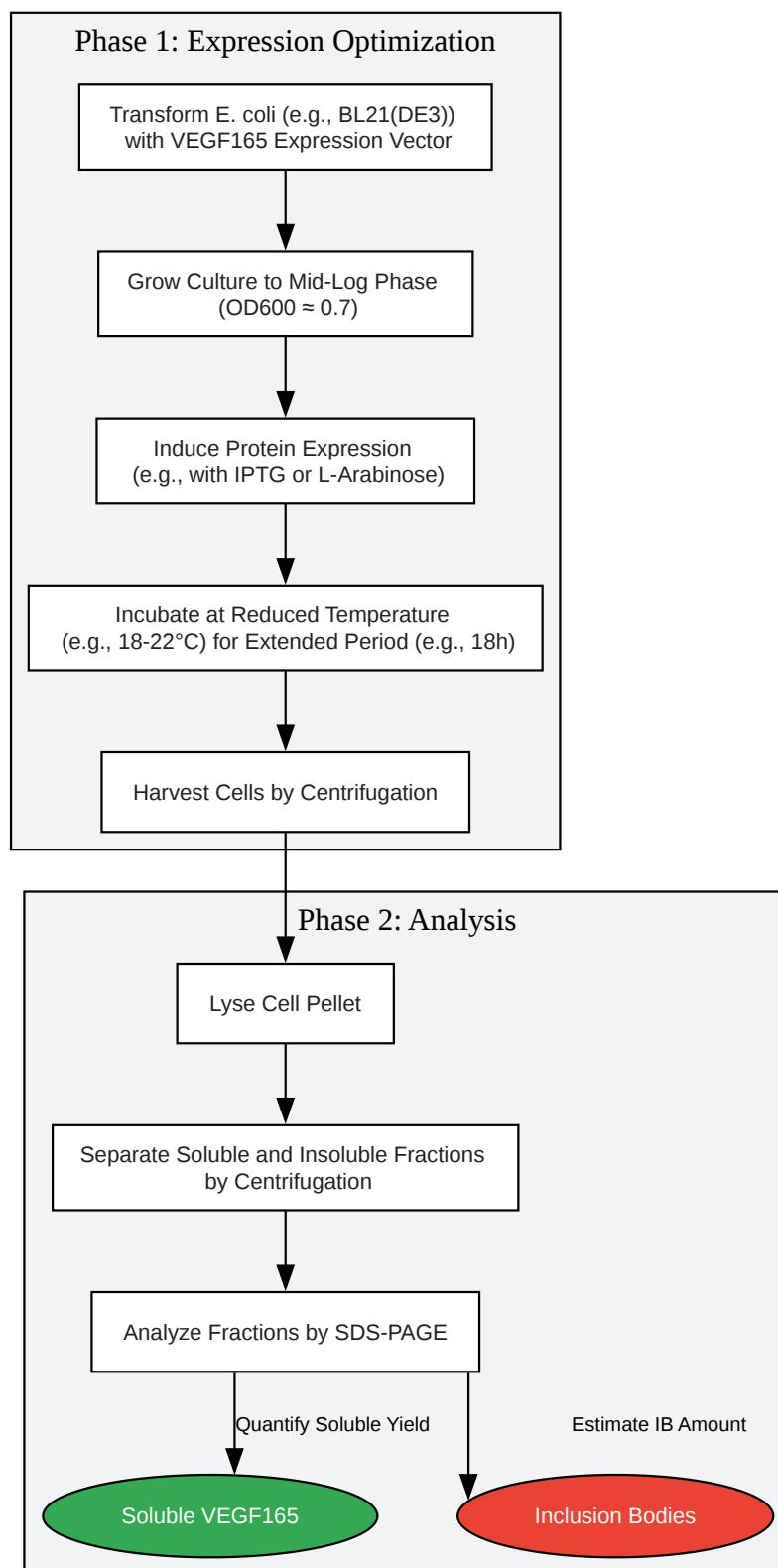
Quantitative Comparison of Expression Strategies

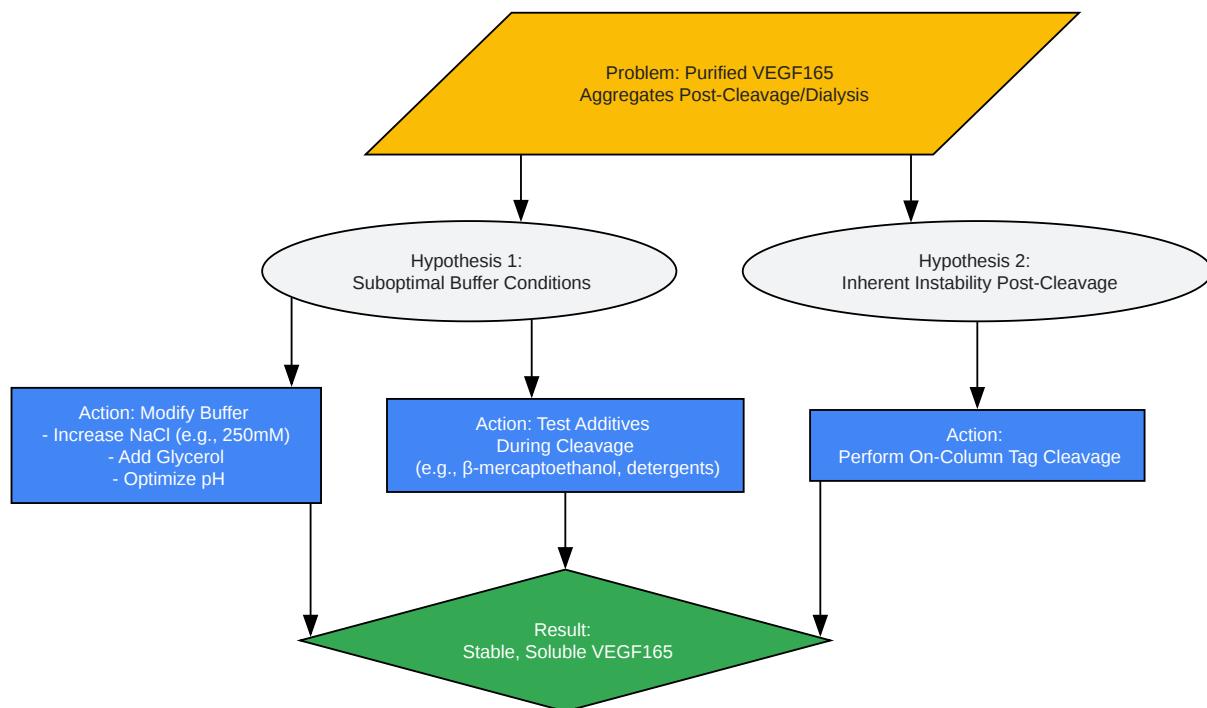
Table 1: Effect of Temperature and Fusion Tags on VEGF165 Solubility

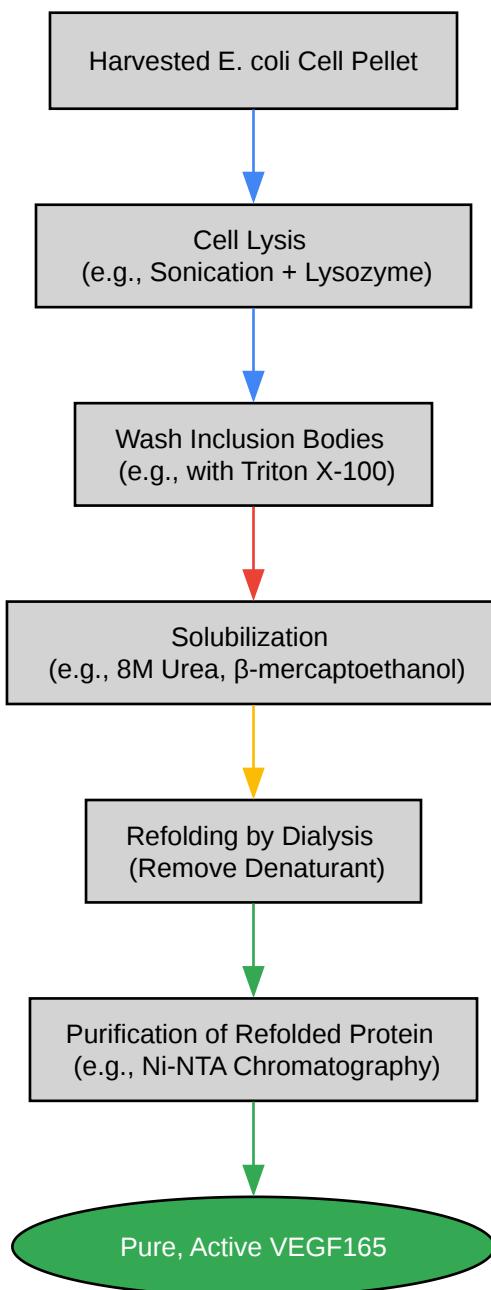
Fusion Tag	Expression Temperature (°C)	Soluble Fraction (%)	Reference
Trx-His6	37	12.8	[4]
Trx-His6	22	20.8	[4]
MBP	37	>45 (expression level)	[2]
MBP	18	92.8	[2][3]
NusA	18	Solubility significantly improved over 37°C	[2]

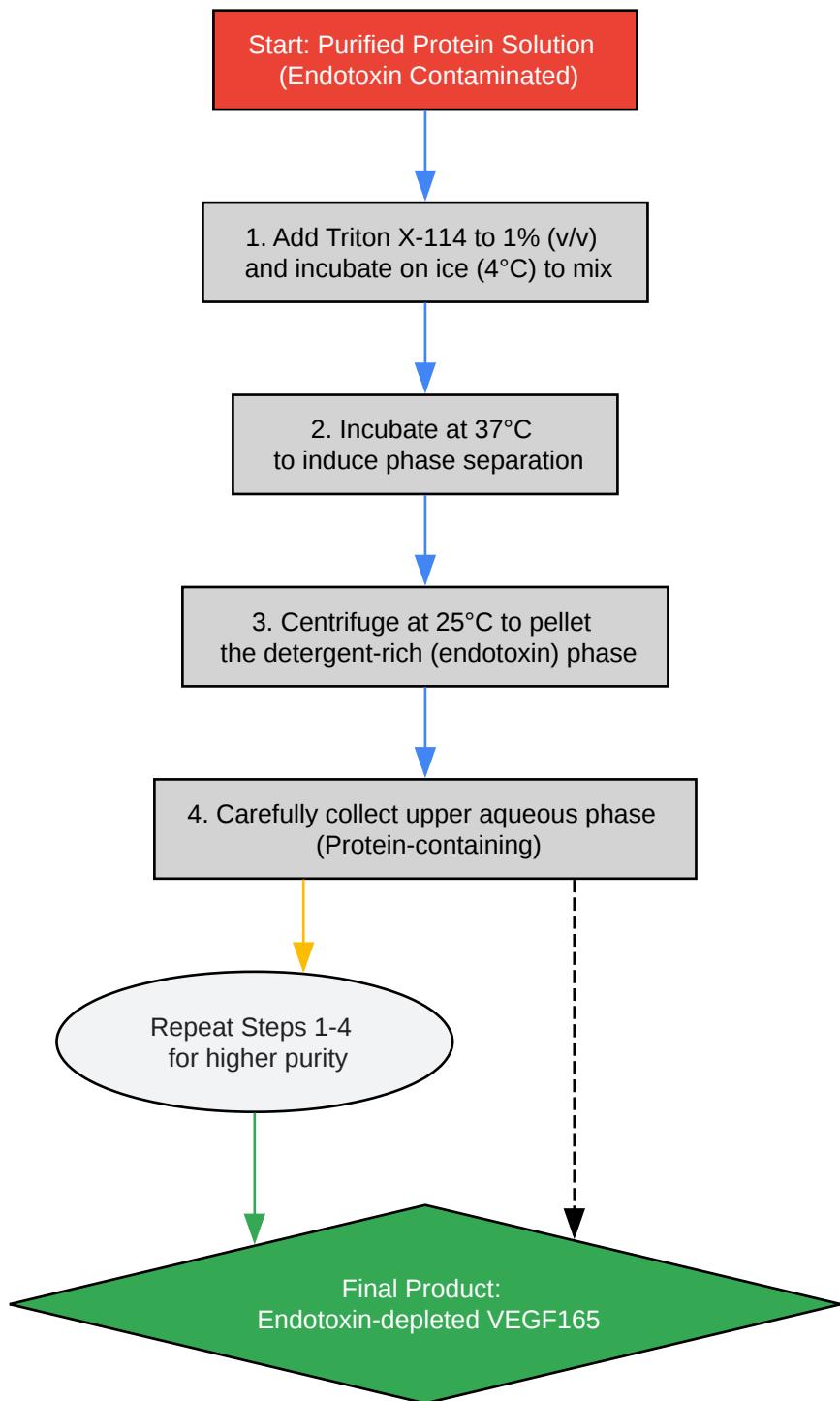
| PDI | 18 | Solubility significantly improved over 37°C | [2] |

Experimental Workflow for Optimizing Soluble Expression









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